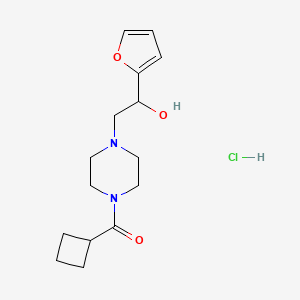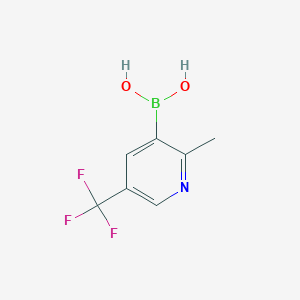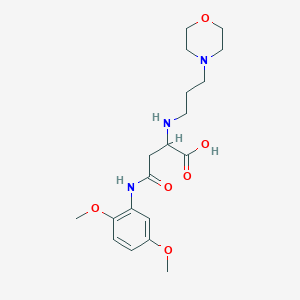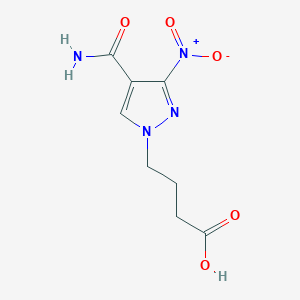![molecular formula C6H4BrClN4 B2816450 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 52341-93-2](/img/structure/B2816450.png)
6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound . It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a triazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of triazolopyrimidines, including “6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine”, often involves multicomponent reactions that significantly simplify experimental procedures . These reactions typically involve the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis
The molecular structure of “6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” consists of a triazole ring fused to a pyrimidine ring . The compound contains two carbon and three nitrogen atoms in the triazole ring, and an additional carbon atom in the methyl group .Chemical Reactions Analysis
Triazolopyrimidines, including “6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine”, can participate in a variety of chemical reactions. They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Scientific Research Applications
Anticancer Agents
“[1,2,4]Triazolo [1,5-a]pyrimidine and indole skeletons” are widely used to design anticancer agents . A series of [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The antiproliferative activities of the target compounds were tested against three human cancer cell lines, MGC-803, HCT-116, and MCF-7 . Compound H12 exhibited the most active antiproliferative activities against these cells .
Suppression of ERK Signaling Pathway
The compound H12 could dose-dependently inhibit the growth and colony formation of MGC-803 cells . It exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Induction of Cell Apoptosis
Compound H12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Antifungal Agents
The [1,2,4]triazolo [1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antifungal .
Antiviral Agents
TPs are also used in the design of antiviral agents .
Antiparasitic Agents
TPs are used in the design of antiparasitic agents .
Cardiovascular Vasodilators
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Anticonvulsant Activity
From structure-activity relationship (SAR) studies of synthetic 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series, Deng et al. identified the most active and safe compound 31, with significant anticonvulsant activity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-3-4(7)5(8)12-6(11-3)9-2-10-12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMITTRISWGGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816374.png)
![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-enamide](/img/structure/B2816376.png)
![7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2816377.png)



![1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2816383.png)
![N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2816385.png)
![4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2816387.png)

